molecular formula C16H24ClNO B4983182 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine

1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine

Cat. No.: B4983182
M. Wt: 281.82 g/mol
InChI Key: CTHTYTLZJWZDIJ-UHFFFAOYSA-N
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Description

1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine is a synthetic organic compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4,6-dimethylphenol, undergoes a nucleophilic substitution reaction with a suitable butyl halide to form 4-(2-chloro-4,6-dimethylphenoxy)butane.

    Pyrrolidine Attachment: The intermediate is then reacted with pyrrolidine under basic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of phase transfer catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents like dimethylformamide or toluene to facilitate the reactions.

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: Used in studying receptor-ligand interactions due to its structural features.

    Industrial Applications: Employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to its target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine
  • 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine

Comparison:

  • Structural Differences: The presence of different substituents on the pyrrolidine ring or variations in the length of the butyl chain.
  • Unique Features: 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c1-13-11-14(2)16(15(17)12-13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHTYTLZJWZDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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